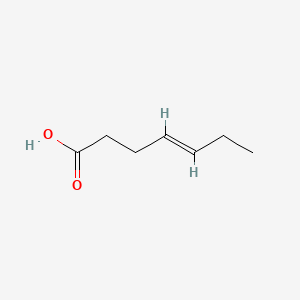

(E)-Hept-4-enoic acid

Description

Contextualization within Unsaturated Fatty Acid Chemistry

(E)-Hept-4-enoic acid is classified as a medium-chain monounsaturated fatty acid. nih.govchemicalbook.com Its structure consists of a seven-carbon aliphatic chain with a carboxylic acid group at one end and a single carbon-carbon double bond located at the fourth carbon atom from the carboxylic acid. nih.govontosight.ai The general class of unsaturated fatty acids is crucial in numerous biological processes and serves as fundamental building blocks for more complex lipids. ontosight.ai Unlike their saturated counterparts, the presence of a double bond introduces a rigid kink in the carbon chain, influencing the physical and chemical properties of the molecule.

The position and geometry of this double bond are key determinants of a fatty acid's biological function and chemical reactivity. While long-chain unsaturated fatty acids are prevalent in nature and extensively studied, medium-chain varieties such as heptenoic acid are less common, presenting a unique area for chemical investigation.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 51193-78-3 |

| Classification | Medium-chain fatty acid |

Data sourced from PubChem. nih.gov

Significance of the (E)-Stereoisomer in Chemical Inquiry

The designation "(E)" in this compound refers to the stereochemistry of the double bond. The "E" stands for entgegen, the German word for "opposite," indicating that the higher-priority substituents on the carbons of the double bond are on opposite sides. ontosight.ai This is in contrast to the "(Z)"-isomer (zusammen, meaning "together"), where they are on the same side.

This geometric isomerism significantly impacts the molecule's three-dimensional shape and, consequently, its physical properties and how it interacts with other molecules. The (E)-configuration typically results in a more linear or "trans" shape compared to the bent or "cis" structure of the (Z)-isomer. In the context of organic synthesis, achieving stereoselectivity to produce the desired (E)- or (Z)-isomer is a critical challenge and a major focus of modern synthetic methodologies. lookchem.com The specific stereochemistry can be crucial for the biological activity of a compound, as enzymes and receptors are often highly sensitive to the spatial arrangement of atoms. lookchem.com The synthesis of derivatives with a trans geometry has been noted to result in better biological activity in related compounds. lookchem.com

Overview of Current Research Landscape and Gaps Pertaining to this compound

The current body of research on this compound itself is limited, with the compound being less frequently documented than other fatty acids. ontosight.ai Much of the available information is derived from chemical databases and general studies on unsaturated fatty acids.

Detailed Research Findings:

Specific spectroscopic data for this compound has been cataloged, providing a foundation for its identification and characterization in experimental work.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data Availability |

| ¹³C NMR | Available |

| GC-MS | Available |

| IR (Vapor Phase) | Available |

Data sourced from PubChem. nih.gov

While direct research into the applications of this compound is sparse, studies on structurally similar compounds provide insight into its potential. For instance, various heptenoic acid derivatives are explored for their roles in the synthesis of more complex molecules, including those with potential pharmaceutical applications. ontosight.aiontosight.ai Methodologies for the stereoselective synthesis of (E)-unsaturated carboxylic acids are an active area of research, with techniques like the Julia-Kocienski olefination being employed to control the geometry of the double bond. lookchem.com

Gaps in Research:

A significant gap exists in the understanding of the natural occurrence and biological role of this compound. ontosight.ai Its specific metabolic pathways, potential as a biomarker, and its influence on cellular processes remain largely unexplored. Furthermore, while its potential as a synthetic intermediate is recognized, vulcanchem.com dedicated studies to explore its reactivity and utility in the synthesis of novel compounds are needed. The development of more efficient and highly stereoselective synthetic routes to this compound would also be beneficial for enabling further research into its properties and applications. lookchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

51193-78-3 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(E)-hept-4-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)/b4-3+ |

InChI Key |

KFXPOIKSDYRVKS-ONEGZZNKSA-N |

SMILES |

CCC=CCCC(=O)O |

Isomeric SMILES |

CC/C=C/CCC(=O)O |

Canonical SMILES |

CCC=CCCC(=O)O |

Other CAS No. |

51193-78-3 |

Origin of Product |

United States |

Occurrence and Ecological Distribution of E Hept 4 Enoic Acid

Identification in Natural Biological Matrices (Non-Human)

Despite the vast diversity of fatty acids identified in living organisms, from simple microbes to complex animals, (E)-Hept-4-enoic acid has not been reported as a naturally occurring compound in the biological matrices detailed below.

Microorganisms, including bacteria and fungi, are known to produce a wide array of volatile and non-volatile organic compounds, including a variety of fatty acids. These compounds play roles in cell structure, metabolism, and inter-organismal communication. Short-chain and medium-chain fatty acids are common metabolic byproducts of microbial fermentation. However, a review of the scientific literature on the metabolic products of various microbial species does not indicate the presence of this compound. While numerous other fatty acids are well-characterized from microbial sources, this specific isomer remains unidentified.

Table 1: Examples of Fatty Acids Commonly Identified in Microbial Sources

| Fatty Acid Class | Example Compounds |

|---|---|

| Short-Chain Fatty Acids | Acetic acid, Propionic acid, Butyric acid |

| Branched-Chain Fatty Acids | Isobutyric acid, Isovaleric acid |

| Unsaturated Fatty Acids | Oleic acid, Linoleic acid |

| Hydroxy Fatty Acids | 3-Hydroxybutyric acid |

Note: this compound has not been reported in the reviewed literature as a microbial metabolite.

The plant kingdom is a rich source of diverse fatty acids, which are crucial components of lipids in membranes, storage oils, and signaling molecules. Plants synthesize a wide range of saturated and unsaturated fatty acids, including some with unusual structures. These are often found in seeds, leaves, and as volatile compounds contributing to plant aromas. Despite extensive analysis of plant-derived oils and volatiles, there is no scientific evidence to suggest that this compound is a natural constituent of plants. The focus of research on plant fatty acids has been on those with nutritional and industrial importance, and to date, this particular compound has not been identified.

Table 2: General Classes of Fatty Acids Found in Plants

| Fatty Acid Type | Common Examples | Typical Location |

|---|---|---|

| Saturated Fatty Acids | Palmitic acid, Stearic acid | Seed oils, Leaf lipids |

| Monounsaturated Fatty Acids | Oleic acid | Seed oils |

| Polyunsaturated Fatty Acids | Linoleic acid, α-Linolenic acid | Seed oils, Leaf lipids |

| "Unusual" Fatty Acids | Ricinoleic acid, Vernolic acid | Specific plant seed oils |

Note: this compound is not documented as a naturally occurring fatty acid in plant-derived contexts based on available scientific literature.

Fatty acid profiles in animals are influenced by diet, de novo synthesis, and microbial activity in the gut. Animal tissues and fluids contain a complex mixture of fatty acids that are essential for energy storage, membrane structure, and as precursors for signaling molecules. Research into the composition of animal fats and tissues has identified a multitude of fatty acids. However, there are no reports in the scientific literature of this compound being a natural component of non-human animal tissues or metabolic products.

Table 3: Representative Fatty Acids in Various Animal Tissues

| Animal Group | Common Fatty Acids Identified |

|---|---|

| Insects | Oleic acid, Linoleic acid, Palmitic acid |

| Marine Invertebrates | Eicosapentaenoic acid (EPA), Docosahexaenoic acid (DHA) |

| Mammals | Stearic acid, Oleic acid, Palmitic acid |

Note: The presence of this compound in non-human animal-derived contexts has not been substantiated by scientific research.

Environmental Presence and Distribution

The search for this compound extends to broader environmental systems. The distribution of organic compounds in the environment is a result of their production by organisms, anthropogenic activities, and subsequent transport and transformation processes.

Aquatic environments, including freshwater and marine systems, harbor a diverse range of microorganisms and algae that produce a vast array of organic molecules. Fatty acid analysis of water samples, sediments, and aquatic organisms is a common practice in environmental science. Despite this, there is a lack of data indicating the presence of this compound in aquatic systems. The focus of such studies is often on long-chain polyunsaturated fatty acids produced by algae or on common short-chain fatty acids from microbial activity.

In terrestrial environments, soil and leaf litter are complex matrices containing a multitude of organic compounds derived from plants, animals, and microorganisms. The analysis of fatty acids in soil is used to characterize microbial communities and study decomposition processes. Similar to aquatic systems, there is no evidence in the scientific literature to suggest that this compound is a naturally occurring compound in terrestrial ecosystems.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Propionic acid |

| Butyric acid |

| Isobutyric acid |

| Isovaleric acid |

| Oleic acid |

| Linoleic acid |

| 3-Hydroxybutyric acid |

| Palmitic acid |

| Stearic acid |

| α-Linolenic acid |

| Ricinoleic acid |

| Vernolic acid |

| Eicosapentaenoic acid (EPA) |

Biosynthetic Pathways and Enzymology of E Hept 4 Enoic Acid

Proposed Biosynthetic Routes in Non-Human Organisms

The formation of the (E)-hept-4-enoic acid backbone is a key part of the biosynthesis of FK228, a potent anticancer agent discovered in the fermentation broth of Chromobacterium violaceum No. 968. nih.gov The pathway is not a simple fatty acid synthesis but rather a complex, integrated process managed by a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system encoded by the dep gene cluster. nih.govasm.org

Precursor Analysis and Metabolic Intermediates

The biosynthesis of the moiety corresponding to this compound within FK228, specifically l-(S,E)-3-hydroxy-7-mercaptohept-4-enoic acid, is proposed to begin with an unconventional starter unit. It is suggested that the initial building block is derived from the amino acid L-cysteine. nih.gov This cysteine-derived unit is then extended by two successive rounds of condensation with malonyl-CoA, a common extender unit in polyketide synthesis. nih.gov This assembly process sequentially builds the seven-carbon chain of the heptenoic acid.

The key metabolic intermediates are tethered to acyl carrier protein (ACP) domains within the PKS modules of the enzymatic machinery, ensuring an orderly and controlled chain elongation process. The pathway involves the formation of a β-ketoacyl-ACP intermediate after the first condensation, which is then subject to a series of modifications before the next elongation step.

Enzymatic Transformations Leading to the (E)-Isomer

The stereochemistry of the double bond, which defines the (E)-isomer, is determined by the specific enzymatic activities within the PKS modules of the DepBC proteins. asm.org The formation of the double bond is catalyzed by a dehydratase (DH) domain. Following a ketoreduction step catalyzed by a ketoreductase (KR) domain to form a β-hydroxyacyl-ACP, the DH domain facilitates the removal of a water molecule. The specific folding and active site architecture of this DH domain dictate that the resulting double bond is in the trans or (E) configuration.

The entire process is a highly regulated, assembly-line-like mechanism where the growing polyketide chain is passed from one functional domain to the next within the large multifunctional PKS enzymes.

Genetic and Proteomic Studies of Biosynthetic Enzymes

The genetic foundation for the synthesis of the this compound moiety lies within the FK228 biosynthetic gene cluster, named the dep cluster, in Chromobacterium violaceum. nih.govnih.gov This cluster spans approximately 36.4 kilobases and was initially predicted to contain 14 genes, later refined to 12 essential genes for FK228 production. nih.govnih.gov

Genetic studies involving gene knockouts have been instrumental in elucidating the function of the enzymes encoded by the dep cluster. Deletion of key PKS genes, such as depB or depC, which are part of the modules responsible for the heptenoic acid chain construction, completely abrogates the production of FK228. nih.gov This confirms their critical role in the biosynthesis of this fatty acid-containing natural product.

Proteomic and bioinformatic analyses have allowed for the dissection of the large, modular enzymes involved. The DepBC protein, for instance, is a large PKS that contains the necessary domains—ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and acyl carrier protein (ACP)—to perform the elongation and modification steps that form the this compound backbone. asm.org Interestingly, the PKS modules within the FK228 pathway lack their own functional acyltransferase (AT) domains and instead are complemented in trans by a malonyl-CoA acyltransferase (FabD) from the host's primary fatty acid synthase machinery. asm.org

Table 1: Key Enzymes in the Biosynthesis of the this compound Moiety in FK228

| Gene | Protein | Proposed Function in this compound Moiety Formation |

| depB | DepB (PKS) | Part of the polyketide synthase module responsible for the elongation and modification of the heptenoic acid chain. |

| depC | DepC (PKS) | Part of the polyketide synthase module that likely performs the final elongation step of the heptenoic acid backbone. |

| fabD | Malonyl-CoA acyltransferase | Supplies the malonyl-ACP extender units for the PKS modules. asm.org |

Regulation of Biosynthesis in Biological Systems (Non-Human)

The production of FK228, and thus the synthesis of the this compound component, is tightly regulated in Chromobacterium violaceum. The expression of the dep gene cluster is under the control of at least one pathway-specific transcriptional regulator.

A key regulatory gene, depR, has been identified downstream of the main biosynthetic cluster. plos.org DepR is a LysR-type transcriptional regulator that positively influences the biosynthesis of FK228. plos.org Deletion of depR leads to a significant decrease in the production of the final natural product. plos.org Mechanistic studies suggest that DepR's regulatory role might be indirect, potentially by modulating the expression of other genes that in turn affect the metabolic state of the cell to favor secondary metabolite production. plos.org

Furthermore, the biosynthesis of secondary metabolites in Chromobacterium violaceum, such as the pigment violacein, is known to be regulated by quorum sensing, a cell-density-dependent communication system. frontiersin.orgnih.gov While a direct link between the CviI/R quorum sensing system and the dep gene cluster has not been definitively established, it is a common regulatory mechanism for secondary metabolism in this bacterium and may play a role in coordinating the expression of the FK228 biosynthetic genes with the bacterial population density.

Chemical Synthesis Methodologies for E Hept 4 Enoic Acid

Total Synthesis Approaches

Total synthesis provides a direct and controllable means of producing (E)-Hept-4-enoic acid. These methods often involve the stereoselective formation of the carbon-carbon double bond as a key step.

Stereoselective Alkene Formation Strategies (e.g., Wittig, Horner-Wadsworth-Emmons)

The formation of the (E)-alkene is a critical challenge in the synthesis of this compound. The Wittig reaction and its variants are powerful tools for this transformation.

The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. organic-chemistry.orgwikipedia.org For the synthesis of this compound, a stabilized ylide would be required to favor the formation of the (E)-isomer. organic-chemistry.orgwikipedia.org The reaction involves the nucleophilic attack of the ylide on an aldehyde, leading to an oxaphosphetane intermediate which then collapses to form the alkene and a phosphine oxide. masterorganicchemistry.com

A significant advancement over the classic Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgnrochemistry.com This method employs a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorus ylide. orgsyn.org A key advantage of the HWE reaction is that it predominantly produces (E)-alkenes, particularly with stabilized phosphonates. wikipedia.orgorganic-chemistry.org Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate ester, which simplifies the purification process compared to the triphenylphosphine oxide generated in the Wittig reaction. organic-chemistry.orgalfa-chemistry.com The mechanism involves the formation of an oxaphosphetane intermediate, with the stereochemical outcome being driven by thermodynamic control, favoring the more stable (E)-alkene. nrochemistry.comalfa-chemistry.com

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Stereoselectivity | (E) or (Z) depending on ylide stability | Predominantly (E)-alkenes |

| Reactivity | Less nucleophilic ylide | More nucleophilic carbanion, reacts with hindered ketones |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easily removed) |

Grignard Reagent-Mediated Transformations

Grignard reagents (R-Mg-X) are highly versatile organometallic compounds used extensively in organic synthesis for creating new carbon-carbon bonds. byjus.com Their preparation involves the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) under anhydrous conditions. wikipedia.orgadichemistry.com

In the context of this compound synthesis, a Grignard reagent can be used to construct the carbon backbone of a precursor molecule. Fatty acid esters have been synthesized in good yields by the reaction between copper(I) ate complexes, formed from methylcopper(I) and Grignard reagents, and esters of primary iodoalkylcarboxylic acids. harvard.edu This approach offers a direct route to various fatty acids and is compatible with a range of functional groups. harvard.edu

Allyl Compound Reactivity in Acid Synthesis

A common synthetic route to this compound involves the use of allyl compounds as starting materials. Specifically, the precursor alcohol, (E)-Hept-4-enol, can be prepared through the reaction of an allyl compound with a Grignard reagent. This alcohol is then oxidized to yield the target carboxylic acid, this compound. This strategy leverages the reactivity of both allyl halides and Grignard reagents to efficiently assemble the seven-carbon chain.

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. proquest.comrjraap.com This approach offers advantages such as high stereoselectivity and mild reaction conditions. rjraap.com While specific chemoenzymatic routes for this compound are not extensively detailed in readily available literature, general principles can be applied. For instance, lipases are commonly used for the kinetic resolution of racemic alcohols or the hydrolysis of esters, which could be applied to precursors of this compound to obtain enantiopure materials if a chiral center were present. Hydrolases, such as proteases and lipases, are frequently employed in the synthesis of pharmaceuticals for selective deprotection or hydrolysis steps. uniovi.es Such enzymatic steps could potentially be integrated into a multi-step synthesis of the target acid to improve efficiency and selectivity.

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.orgresearchgate.net The production of this compound can be evaluated and improved using the twelve principles of green chemistry. sigmaaldrich.com

Key principles applicable to its synthesis include:

Waste Prevention : Choosing reactions with high yields and minimal byproducts, such as a well-optimized HWE reaction where the phosphate byproduct is easily removed. sigmaaldrich.comorganic-chemistry.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Catalytic methods are preferable to stoichiometric ones. sigmaaldrich.com

Safer Solvents and Auxiliaries : Selecting solvents that are less toxic and environmentally benign. The use of water, ethanol, or supercritical CO2 is encouraged over halogenated solvents. researchgate.net

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure to minimize energy consumption. rjpn.orgsigmaaldrich.com

Catalysis : Utilizing catalytic reagents over stoichiometric ones, as catalysts are used in small amounts and can be recycled. sigmaaldrich.com

By applying these principles, synthetic routes can be designed to be more sustainable and environmentally friendly.

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound involves systematically adjusting reaction parameters to maximize the yield of the desired product and minimize the formation of impurities.

Key areas for optimization include:

Reaction Conditions : Fine-tuning temperature, reaction time, and concentration of reactants. For Grignard reagent formation, controlling the temperature is crucial to manage the exothermic reaction and prevent side reactions like Wurtz coupling. researchgate.net

Reagent and Catalyst Selection : The choice of base in Wittig or HWE reactions can significantly impact the E/Z selectivity and yield. For instance, the Masamune-Roush conditions (LiCl and an amine base) are effective for HWE reactions with base-sensitive compounds. nrochemistry.comalfa-chemistry.com

Purification Methods : Employing efficient purification techniques is essential for isolating the final product with high purity. For the HWE reaction, the water-soluble nature of the phosphate byproduct simplifies the workup via aqueous extraction. organic-chemistry.orgalfa-chemistry.com Chromatographic techniques can be used for final purification if necessary.

Process Design : For larger-scale production, moving from a batch to a continuous flow process can improve safety, efficiency, and selectivity, as demonstrated in some Grignard reagent syntheses. researchgate.net

Through careful optimization of these factors, the production of this compound can be made more efficient and economically viable.

Chemical Reactivity and Derivatization of E Hept 4 Enoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group in (E)-Hept-4-enoic acid is susceptible to a variety of nucleophilic acyl substitution reactions, allowing for its conversion into a range of functional derivatives such as esters and amides. Furthermore, the carboxyl group can be reduced to the corresponding primary alcohol.

Esterification and Amidation

Esterification , a fundamental reaction of carboxylic acids, can be readily achieved with this compound. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. For instance, the reaction with methanol and a catalytic amount of sulfuric acid yields methyl (E)-hept-4-enoate. The equilibrium of this reaction is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

| Reactant | Reagent | Catalyst | Product | Typical Conditions |

| This compound | Methanol | H₂SO₄ (catalytic) | Methyl (E)-hept-4-enoate | Reflux |

| This compound | Ethanol | p-Toluenesulfonic acid | Ethyl (E)-hept-4-enoate | Reflux with Dean-Stark trap |

Amidation , the formation of an amide from a carboxylic acid and an amine, is another important transformation. Direct reaction between this compound and an amine is generally slow and requires high temperatures. Therefore, coupling agents are often employed to facilitate this reaction under milder conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt) can be used to form the corresponding amides in good yields. nih.gov

| Reactant | Amine | Coupling Reagents | Product | Typical Conditions |

| This compound | Ammonia | EDC, DMAP, HOBt | (E)-Hept-4-enamide | Room temperature, CH₂Cl₂ |

| This compound | Aniline | HBTU, DIPEA | N-Phenyl-(E)-hept-4-enamide | Room temperature, DMF |

Reduction to Alcohols

The carboxylic acid functionality of this compound can be selectively reduced to a primary alcohol, yielding (E)-hept-4-en-1-ol. This transformation requires the use of a strong reducing agent, as milder reagents like sodium borohydride are generally ineffective for the reduction of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran, followed by an aqueous workup. nih.gov It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.

| Reactant | Reducing Agent | Solvent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (E)-Hept-4-en-1-ol |

Reactions at the Unsaturated Carbon-Carbon Bond

The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, providing a pathway to introduce new functional groups and modify the carbon skeleton.

Hydrogenation and Reduction Chemistry

The double bond of this compound can be reduced to a single bond through catalytic hydrogenation , yielding heptanoic acid. This reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). chemistrytalk.org The reaction conditions, including pressure and temperature, can be controlled to achieve selective reduction of the double bond without affecting the carboxylic acid group.

| Reactant | Reagents | Catalyst | Product |

| This compound | H₂ gas | Palladium on Carbon (Pd/C) | Heptanoic acid |

| Methyl (E)-hept-4-enoate | H₂ gas | Platinum on Carbon (Pt/C) | Methyl heptanoate |

Halogenation and Halohydrin Formation

Halogenation of the double bond in this compound can be achieved by the addition of halogens such as bromine (Br₂) or chlorine (Cl₂). The reaction typically proceeds via an electrophilic addition mechanism, resulting in the formation of a vicinal dihalide. For example, the reaction with bromine in an inert solvent like dichloromethane yields 4,5-dibromoheptanoic acid. libretexts.org The addition of the two halogen atoms occurs with anti stereochemistry.

Halohydrin formation occurs when the halogenation reaction is carried out in the presence of water. In this case, water acts as a nucleophile and attacks the intermediate halonium ion, leading to the formation of a halohydrin. masterorganicchemistry.comchemistrysteps.com The reaction of this compound with bromine water would yield a mixture of regioisomeric bromohydrins, specifically 4-bromo-5-hydroxyheptanoic acid and 5-bromo-4-hydroxyheptanoic acid. The addition of the halogen and the hydroxyl group also proceeds with anti stereochemistry. fiveable.mejove.com

| Reaction | Reagents | Product(s) | Stereochemistry |

| Halogenation | Br₂ in CH₂Cl₂ | 4,5-Dibromoheptanoic acid | anti addition |

| Halohydrin Formation | Br₂ in H₂O | 4-Bromo-5-hydroxyheptanoic acid and 5-Bromo-4-hydroxyheptanoic acid | anti addition |

Epoxidation and Hydroxylation Reactions

Epoxidation of the double bond in this compound leads to the formation of an epoxide, a three-membered ring containing an oxygen atom. This transformation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgpressbooks.pub The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. For this compound, this would result in the formation of trans-4,5-epoxyheptanoic acid. aceorganicchem.comchemistrysteps.com

Hydroxylation , the addition of two hydroxyl groups across the double bond, can be accomplished to give either syn or anti diols.

Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), a procedure known as the Upjohn dihydroxylation. organic-chemistry.org This reaction proceeds through a cyclic osmate ester intermediate, resulting in the addition of both hydroxyl groups to the same face of the double bond. For this compound, this would yield (4R,5S)-4,5-dihydroxyheptanoic acid and its enantiomer. Enantioselective syn-dihydroxylation can be achieved using Sharpless asymmetric dihydroxylation conditions, which employ a chiral ligand to direct the approach of the osmium tetroxoxide. organic-chemistry.orgwikipedia.org

Anti-dihydroxylation can be achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org This sequence results in the addition of the two hydroxyl groups to opposite faces of the original double bond.

| Reaction | Reagents | Product | Stereochemistry |

| Epoxidation | m-CPBA | trans-4,5-Epoxyheptanoic acid | Stereospecific (syn addition of oxygen) |

| Syn-dihydroxylation | OsO₄ (cat.), NMO | (4R,5S)-4,5-Dihydroxyheptanoic acid (racemic) | syn addition |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | (4R,5R)-4,5-Dihydroxyheptanoic acid and (4S,5S)-4,5-Dihydroxyheptanoic acid (racemic) | anti addition |

Synthesis of Novel Analogues and Derivatives of this compound

The unique structural features of this compound, namely the carboxylic acid functionality and the trans-configured carbon-carbon double bond, provide multiple avenues for the synthesis of a diverse range of novel analogues and derivatives. These synthetic modifications are pursued to explore and enhance the biological activities of the parent compound, as well as to generate valuable chiral building blocks for the synthesis of more complex molecules.

Chiral Derivatives

The synthesis of chiral derivatives of this compound is a significant area of research, primarily driven by the demand for enantiomerically pure starting materials in the synthesis of complex natural products and pharmaceuticals. Stereoselective reactions targeting the double bond or the carboxylic acid group can lead to the formation of chiral centers with high enantiomeric excess.

One notable example is the asymmetric synthesis of bicyclic lactones derived from esters of 3,3,6-trimethyl-4(E)-heptenoic acid, a structural analogue of this compound. This process utilizes an asymmetrically induced halolactonization reaction. In this approach, esters of the unsaturated acid are prepared using enantiomerically pure alcohols, such as (-)-menthol, (+)-menthol, (-)-borneol, (+)-isomenthol, and (-)-isopinocampheol. The subsequent reaction with a halogenating agent, like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), induces cyclization to form halolactones. The chirality of the auxiliary alcohol directs the stereochemical outcome of the lactonization, resulting in the formation of chiral γ- and δ-lactones with varying degrees of diastereoselectivity researchgate.net.

The diastereomeric excess (d.e.) of the resulting halolactones is influenced by the choice of chiral auxiliary and the reaction conditions. For instance, the lactonization of the (-)-menthyl ester of 3,3,6-trimethyl-4(E)-heptenoic acid with NBS can yield a mixture of γ- and δ-lactones with diastereomeric excesses that are dependent on the reaction temperature researchgate.net.

| Chiral Auxiliary | Halogenating Agent | Product(s) | Diastereomeric Excess (d.e.) |

| (-)-Menthol | NBS | γ-bromo-δ-lactone | Low at +20°C |

| (+)-Menthol | NBS | γ-bromo-δ-lactone | Moderate |

| (-)-Borneol | NBS | γ-bromo-δ-lactone | High |

| (-)-Isopinocampheol | NCS | γ-chloro-δ-lactone | Good |

These chiral lactones can be further transformed into valuable bicyclic compounds, demonstrating the utility of this compound derivatives in the construction of complex molecular architectures researchgate.net.

Isomeric Transformations

Isomeric transformations of this compound, particularly E/Z (trans/cis) isomerization of the double bond, are of interest for accessing the corresponding (Z)-isomer and for studying the structure-activity relationships of both isomers. The (E)-configuration is generally more thermodynamically stable than the (Z)-configuration. However, under specific conditions, the isomerization to the (Z)-isomer can be induced.

Several methods can be employed for the cis-trans isomerization of unsaturated fatty acids, and these can be broadly applied to this compound. These methods include:

Photochemical Isomerization : Exposure to ultraviolet (UV) light or visible light in the presence of a photosensitizer can promote the isomerization of the double bond. The energy from the light excites the π-electrons to a higher energy state, allowing for rotation around the carbon-carbon single bond before relaxing back to either the (E) or (Z) configuration youtube.com.

Thermal Isomerization : Heating unsaturated fatty acids can lead to isomerization. The thermal energy can be sufficient to overcome the rotational barrier of the double bond. The extent of isomerization is dependent on the temperature and duration of heating rsc.org.

Catalytic Isomerization : Various catalysts can facilitate the E/Z isomerization. These include:

Acid Catalysis : Strong acids can protonate the double bond, leading to a carbocation intermediate that can then deprotonate to form either the (E) or (Z) isomer.

Transition Metal Catalysis : Certain transition metal complexes can catalyze the isomerization through various mechanisms, such as oxidative addition-reductive elimination pathways.

Radical-based Isomerization : The use of radical initiators can lead to the formation of radical intermediates that can undergo isomerization.

For instance, p-toluenesulfinic acid has been effectively used as a catalyst for the cis-trans isomerization of unsaturated fatty acids in edible oils, achieving high yields of the trans isomer. This method could potentially be adapted for the isomerization of this compound to its (Z)-counterpart, or vice versa if starting with the cis-isomer csic.es.

Mechanistic Studies of Key Reactions

Understanding the reaction mechanisms of this compound is crucial for controlling the outcome of its chemical transformations and for designing novel synthetic routes to its derivatives. The reactivity of this compound is primarily governed by the interplay between the carboxylic acid group and the double bond.

Electrophilic Addition to the Double Bond:

The double bond in this compound is susceptible to electrophilic attack. The general mechanism involves the initial attack of an electrophile on the π-electron cloud of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.

Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) proceeds through a cyclic halonium ion intermediate. The nucleophilic halide ion then attacks one of the carbons of the cyclic intermediate from the anti-face, resulting in anti-addition of the halogen atoms across the double bond masterorganicchemistry.comyoutube.comyoutube.com. The regioselectivity of the nucleophilic attack would be influenced by the electronic and steric effects of the substituents on the double bond.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the proton adds to the carbon atom of the double bond that is bonded to the greater number of hydrogen atoms, leading to the more stable carbocation. The subsequent attack by the halide ion gives the corresponding halo-substituted heptanoic acid.

Epoxidation:

The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of an epoxide. The mechanism is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a single step libretexts.orglibretexts.orgleah4sci.com. This reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. For this compound, this would result in the formation of a trans-epoxide.

Halolactonization:

As discussed in the synthesis of chiral derivatives, the reaction of unsaturated carboxylic acids with a halogenating agent can lead to the formation of halolactones. The mechanism of this intramolecular cyclization involves the initial electrophilic attack of the halogen on the double bond to form a halonium ion. The carboxylic acid group then acts as an internal nucleophile, attacking one of the carbons of the halonium ion to form a lactone ring. The size of the resulting lactone (γ- or δ-) depends on the position of the double bond relative to the carboxylic acid and the regioselectivity of the intramolecular attack. For this compound, attack at the C4 or C5 position of the intermediate would lead to the formation of a γ-lactone or a δ-lactone, respectively. The stereochemistry of the substituents on the newly formed lactone ring is controlled by the anti-addition mechanism of the initial halogenation step researchgate.net.

Advanced Analytical Characterization of E Hept 4 Enoic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-resolution mass spectrometry is an indispensable tool for the unequivocal confirmation of the elemental composition of (E)-Hept-4-enoic acid. By providing a highly accurate mass measurement, HRMS can distinguish the target molecule from other compounds with the same nominal mass.

For this compound, with a molecular formula of C7H12O2, the theoretical exact mass can be calculated with high precision. This experimental value, when compared to the theoretical mass, should be within a very low tolerance, typically less than 5 parts per million (ppm), to confirm the elemental composition.

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M+H]+ | C7H13O2+ | 129.0910 |

| [M+Na]+ | C7H12O2Na+ | 151.0729 |

| [M-H]- | C7H11O2- | 127.0764 |

Data is theoretical and for illustrative purposes.

The choice of ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can influence the observed ion species. ESI is a soft ionization technique that typically yields protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the intact acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural and stereochemical elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon skeleton, proton environments, and their spatial relationships in this compound.

1D NMR (1H, 13C)

The 1H NMR spectrum provides information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. For this compound, the trans-configuration of the double bond is characterized by a large coupling constant (typically 12-18 Hz) between the vinylic protons.

Table 2: Predicted 1H NMR Data for this compound

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (CH3) | ~0.95 | t | ~7.5 | 3H |

| H2 (CH2) | ~2.05 | q | ~7.5 | 2H |

| H3 (CH) | ~5.45 | m | - | 1H |

| H4 (CH) | ~5.55 | m | - | 1H |

| H5 (CH2) | ~2.30 | m | - | 2H |

| H6 (CH2) | ~2.40 | t | ~7.5 | 2H |

| H7 (OH) | ~12.0 | br s | - | 1H |

Predicted data based on known values for similar structures. Actual values may vary.

The 13C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbons are indicative of their hybridization and chemical environment. The carbons of the carboxylic acid group and the double bond will have characteristic downfield shifts.

Table 3: Predicted 13C NMR Data for this compound

| Position | Chemical Shift (ppm) |

| C1 (CH3) | ~13.5 |

| C2 (CH2) | ~25.5 |

| C3 (CH) | ~130.0 |

| C4 (CH) | ~125.0 |

| C5 (CH2) | ~28.5 |

| C6 (CH2) | ~34.0 |

| C7 (C=O) | ~179.0 |

Predicted data based on known values for similar structures. Actual values may vary.

2D NMR (COSY, HSQC, HMBC, NOESY) for Conformational Analysis

2D NMR experiments are crucial for assembling the molecular structure and confirming stereochemistry.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H1 and H2, H2 and H3, H3 and H4, H4 and H5, and H5 and H6, thus confirming the connectivity of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton at ~0.95 ppm would correlate to the carbon at ~13.5 ppm, confirming this as the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the protons of the methyl group (H1) would show a correlation to the C3 carbon of the double bond, and the protons at H6 would show a correlation to the carbonyl carbon (C7).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is critical for determining stereochemistry and conformation. For this compound, a key NOESY correlation would be observed between the vinylic protons (H3 and H4), which is characteristic of their trans-relationship. The absence of a strong NOE between these protons would suggest a cis-isomer. Furthermore, NOESY can provide insights into the preferred conformation of the flexible alkyl chain. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule. kurouskilab.com

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the trans-alkene functionalities.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm-1) | Functional Group | Vibrational Mode |

| ~3300-2500 (broad) | O-H (Carboxylic acid) | Stretching |

| ~2960-2850 | C-H (Alkyl) | Stretching |

| ~1710 | C=O (Carboxylic acid) | Stretching |

| ~1650 | C=C (Alkene) | Stretching |

| ~965 | C-H (trans-Alkene) | Out-of-plane bending |

| ~1465 | C-H (CH2) | Bending |

| ~1375 | C-H (CH3) | Bending |

Data is based on typical values for the respective functional groups.

Raman spectroscopy , being complementary to IR, provides information on the non-polar bonds. The C=C stretching vibration of the alkene is typically strong in the Raman spectrum. The symmetric C-H stretching vibrations of the alkyl chain also give rise to prominent Raman bands. Due to the centrosymmetric nature of the C=C bond in a trans-configuration, the Raman signal for the C=C stretch is often more intense than in the corresponding cis-isomer.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from isomers and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chrom-china.com For volatile compounds like this compound (or its more volatile methyl ester derivative), GC provides excellent separation from closely related compounds. The retention time is a characteristic property of the compound under specific GC conditions.

The mass spectrometer fragments the eluted compound in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of this compound would be expected to show characteristic losses of the carboxylic acid group and fragmentation along the alkyl chain. The location of the double bond influences the fragmentation, often leading to cleavage at the allylic positions. nih.govacs.org

Table 5: Expected GC-MS Fragmentation for the Methyl Ester of this compound

| m/z | Interpretation |

| 142 | Molecular ion [M]+ |

| 111 | [M - OCH3]+ |

| 87 | McLafferty rearrangement |

| 69 | Cleavage at the allylic position |

| 55 | Cleavage at the allylic position |

Data is based on general fragmentation patterns of unsaturated fatty acid methyl esters and may vary.

Derivatization of the double bond, for instance with dimethyl disulfide (DMDS), can be employed to definitively locate its position via GC-MS analysis. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fatty acids, including unsaturated medium-chain fatty acids like this compound and its derivatives. The method's high resolution and sensitivity make it ideal for quantification, purity assessment, and isolation of these compounds from complex mixtures.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of fatty acids. sci-hub.se In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, is used in conjunction with a polar mobile phase. sci-hub.se The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For underivatized fatty acids like this compound, a small amount of an acid, such as acetic acid or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, which results in better peak shape and retention. sci-hub.se

The retention time of fatty acids in RP-HPLC is influenced by both chain length and the degree of unsaturation. Generally, retention time increases with increasing chain length and decreases with an increasing number of double bonds. aocs.org For instance, an 18:1 fatty acid typically elutes slightly after a 16:0 fatty acid. aocs.org

To enhance detection, especially for UV-Vis or fluorescence detectors, fatty acids are often derivatized to introduce a chromophore or fluorophore. unco.eduresearchgate.net Common derivatizing agents include phenacyl bromide and 4-bromomethyl-7-methoxycoumarin. aocs.org

A specific example of HPLC analysis for a related compound, cis-3,4-methylene-heptanoylcarnitine, utilized a C8 column with a water/acetonitrile gradient. physiology.org This demonstrates a practical application of RP-HPLC for a C7-derived acid.

Table 1: Illustrative HPLC Parameters for Heptenoic Acid Derivatives

| Parameter | Value | Reference |

| Column | Acquity BEH C8 (2.1 mm × 100 mm, 1.7 µm) | physiology.org |

| Mobile Phase A | Water + 0.1% Formic Acid | physiology.org |

| Mobile Phase B | Acetonitrile | physiology.org |

| Gradient | 5% B for 1 min, linear to 100% B in 24 min, hold for 4 min, return to 5% B | physiology.org |

| Flow Rate | 0.35 mL/min | physiology.org |

| Column Temperature | 50°C | physiology.org |

| Detection | Mass Spectrometry (Positive Ion Mode) | physiology.org |

This table is based on the analysis of a derivative of heptenoic acid and serves as a representative example.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is an indispensable tool for the separation of enantiomers, which is critical when dealing with chiral derivatives of this compound, such as hydroxylated forms. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment, which is provided by a chiral stationary phase (CSP) or a chiral mobile phase additive. aocs.orgiapc-obp.com

For fatty acid derivatives, direct enantiomeric separation is commonly achieved using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. nih.gov Columns like Chiralcel® and Chiralpak® are widely employed for this purpose. nih.govnih.govresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

A common strategy for the chiral separation of carboxylic acids involves the derivatization of the racemic acid with a chiral resolving agent, typically a chiral alcohol or amine, to form diastereomers. thieme-connect.com These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. thieme-connect.com For example, racemic (3RS,4E)-3-hydroxy-7-mercaptohept-4-enoic acid has been separated by forming diastereomeric amides with chiral amino acids. thieme-connect.com

In the direct chiral separation of hydroxylated fatty acids, normal-phase HPLC is often used. nih.gov The mobile phase typically consists of a nonpolar solvent like hexane (B92381) with a small amount of an alcohol (e.g., isopropanol (B130326) or ethanol) as a polar modifier. aocs.orgnih.gov The choice and concentration of the alcohol modifier can significantly impact the resolution of the enantiomers. nih.gov

Table 2: Exemplary Chiral HPLC Conditions for Hydroxy Fatty Acid Derivatives

| Parameter | Value | Reference |

| Stationary Phase | Reprosil Chiral NR | nih.gov |

| Column Dimensions | 250 mm x 2 mm, 8 µm | nih.gov |

| Mobile Phase | Hexane/Isopropanol/Acetic Acid (98.8:1.2:0.01, v/v/v) | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection | Mass Spectrometry | nih.gov |

| Stationary Phase | Chiralcel OB-H | sci-hub.se |

| Column Dimensions | 250 mm x 4.6 mm | sci-hub.se |

| Mobile Phase | n-Hexane/2-Propanol/Acetic Acid (95:5:0.01, v/v/v) | sci-hub.se |

| Flow Rate | 0.5 mL/min | sci-hub.se |

| Detection | UV | sci-hub.se |

This table presents conditions used for the chiral separation of hydroxyoctadecenoic acids, which are structurally related to potential derivatives of this compound.

Role of E Hept 4 Enoic Acid As a Precursor and Intermediate in Chemical Synthesis

Utilization in the Synthesis of Agrochemicals

While specific heptenoic acid derivatives are utilized as intermediates in the production of various agrochemicals, a direct synthetic pathway from (E)-Hept-4-enoic acid to the widely used herbicide glyphosate (B1671968) is not prominently documented in available research. The synthesis of glyphosate typically involves the phosphomethylation of glycine (B1666218) or related pathways. lookchem.com

However, the broader family of heptenoic acid derivatives does find application in the agrochemical sector. For instance, compounds like (E)-hept-3-enoic acid are noted for their role as precursors in the synthesis of agricultural products due to their versatile chemical properties. lookchem.com Additionally, other structurally related compounds are investigated for their potential as herbicides or are used as building blocks for creating more complex pesticidal molecules. rushim.ru The utility of these fatty acid derivatives often lies in their ability to be transformed into various functionalized molecules that may exhibit biological activity relevant to agriculture.

Application in Flavor and Fragrance Synthesis

The role of this compound in the flavor and fragrance industry is nuanced. While one industry source indicates that the acid itself is not recommended for direct use in flavor or fragrance formulations, its derivatives, particularly esters, are valuable in creating specific aromas. ontosight.aithegoodscentscompany.com

The process typically involves the esterification of the carboxylic acid. For example, the methyl ester derivative, methyl (E)-hept-4-enoate, is recognized for its potential application in the perfume and food industries as a flavoring agent. ontosight.ai The transformation from the acid to the ester alters the olfactory properties, often yielding more pleasant and useful scents. The isomeric form of related compounds is critical; for instance, (E)-hept-4-enal, an aldehyde derivative, is noted to have a distinct, pungent odor. google.com This highlights the importance of the specific molecular structure in determining its sensory profile and application. Isomers such as (E)-hept-3-enoic acid are also utilized for their fruity and floral scents in food and cosmetic products. lookchem.com

| Compound | CAS Number | Reported Application/Note | Source |

|---|---|---|---|

| This compound | 51193-78-3 | Not recommended for direct fragrance or flavor use. | thegoodscentscompany.com |

| Methyl (E)-hept-4-enoate | Not specified | Potential application as a flavoring and in the perfume industry. | ontosight.ai |

| (E)-hept-3-enoic acid | 28163-84-0 | Used as a flavor and fragrance ingredient for its fruity and floral scent. | lookchem.com |

| (E)-hept-4-enal | Not specified | Noted for a pungent, putty-like odor. | google.com |

As a Building Block for Polymers and Materials Science

This compound is identified as a potential raw material and building block for the synthesis of polymers. easechem.compinpools.com The presence of both a polymerizable double bond and a reactive carboxylic acid group allows it to be incorporated into polymer chains through various mechanisms. The vinyl group can participate in addition polymerization, while the carboxylic acid can be used in condensation polymerizations, such as the formation of polyesters or polyamides.

While the compound is listed as a monomer for polymer synthesis, detailed studies on the specific polymers derived from this compound and the properties of the resulting materials are not extensively covered in the available literature. However, its classification as a material building block by chemical suppliers points to its potential in materials science, likely for creating specialty polymers with unique properties conferred by its seven-carbon chain structure.

Role in the Synthesis of Complex Organic Molecules

One of the most significant roles of this compound is as an intermediate in the total synthesis of complex, biologically active natural products. Its defined stereochemistry and functional groups make it a valuable starting material for constructing intricate molecular architectures.

A prominent example is its use in the synthesis of largazole (B1674506), a potent inhibitor of histone deacetylase (HDAC) with potential anticancer properties. A key fragment of the largazole structure is (S)-3-hydroxy-7-mercaptohept-4-enoic acid. The synthesis of this crucial building block has been accomplished starting from a derivative of this compound, demonstrating the compound's utility in creating complex chiral molecules. acs.orgacs.org The trans-double bond of the parent acid is a key structural feature that is carried through the synthetic sequence.

Beyond this specific example, this compound and its derivatives serve as versatile intermediates for a range of pharmaceuticals and fine chemicals. ontosight.ailookchem.com Their ability to undergo reactions at both the double bond and the carboxylic acid allows for the construction of diverse molecular frameworks.

| Target Molecule/Class | Intermediate Derived from this compound | Significance | Source |

|---|---|---|---|

| Largazole | (S)-3-hydroxy-7-mercaptohept-4-enoic acid | A key structural component of a potent HDAC inhibitor with anticancer activity. | acs.org |

| Pharmaceuticals | Various derivatives | Serves as a versatile building block for drug discovery and development. | ontosight.ailookchem.com |

| Fine Chemicals | Various derivatives | Used as a starting material for a range of specialty chemical products. | easechem.com |

Environmental Fate and Degradation of E Hept 4 Enoic Acid

Biotic Degradation Pathways in Environmental Systems

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the most significant pathway for the environmental removal of many organic compounds.

Predictive models, such as those available in the EPI Suite™ (Estimation Program Interface), suggest that (E)-Hept-4-enoic acid is likely to be readily biodegradable.

Table 2: Predicted Biodegradability of this compound

| Model | Prediction |

| EPI Suite™ BIOWIN | Readily biodegradable |

Note: This prediction is based on computational models and has not been experimentally verified.

The enzymatic machinery for the degradation of this compound is expected to be widespread in microbial communities in both soil and aquatic environments. The key enzymes involved are acyl-CoA synthetases, which activate the fatty acid, and the enzymes of the β-oxidation pathway, including acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thiolases. For unsaturated fatty acids like this compound, an enoyl-CoA isomerase is also essential to handle the double bond. These enzymes are commonly found in a diverse range of bacteria and fungi, suggesting that the compound would not persist in environments with healthy microbial populations. The rate of degradation would be influenced by factors such as microbial population density, temperature, oxygen availability, and nutrient levels.

Environmental Persistence and Mobility Studies

The environmental persistence of a chemical is its ability to remain in the environment without being degraded. Mobility refers to the movement of a chemical through different environmental compartments, such as soil, water, and air.

Specific studies on the persistence and mobility of this compound are lacking. However, based on its structure, some predictions can be made. As it is expected to be readily biodegradable, its persistence in most aerobic environments is likely to be low.

The mobility of this compound in soil is primarily governed by its water solubility and its tendency to adsorb to soil organic carbon. The soil adsorption coefficient (Koc) is a key parameter used to predict this behavior. For a relatively short-chain carboxylic acid, the water solubility is expected to be high, and the Koc value is predicted to be low. This suggests that this compound would have high mobility in soil and would not be strongly adsorbed to soil particles. Consequently, there is a potential for it to leach into groundwater.

Table 3: Estimated Environmental Persistence and Mobility Parameters for Short-Chain Unsaturated Carboxylic Acids

| Parameter | Estimated Value/Classification | Basis of Estimation |

| Persistence | Low | Predicted ready biodegradability |

| Soil Adsorption Coefficient (Log Koc) | < 2.5 | QSAR Estimation |

| Mobility in Soil | High | Based on low estimated Koc |

Note: These are generalized estimations for compounds with similar structures and are not specific experimental data for this compound.

Biological Interactions and Potential Bioactivities of E Hept 4 Enoic Acid in Non Human Systems

Investigation of Role in Inter-Species Communication (e.g., Pheromones, Allelochemicals)

Fatty acids and their derivatives are crucial in the chemical communication of many organisms, acting as pheromones to signal alarm, aggregation, or mating, and as allelochemicals to influence other species.

While there is no direct evidence identifying (E)-Hept-4-enoic acid as a pheromone or allelochemical, its structural characteristics as a short-chain unsaturated fatty acid make it a candidate for such roles. Fatty acids are precursors for the biosynthesis of various signaling molecules, including pheromones and defensive secretions in insects. The specific structure of a fatty acid, including its chain length and the position and stereochemistry of its double bonds, is critical for its biological activity. It is plausible that this compound could serve as a precursor to or a component of a pheromone blend in some insect species, although this has not been experimentally verified.

Table 1: Examples of Fatty Acids and Their Derivatives as Insect Pheromones

| Compound Name | Insect Species | Function |

| (Z)-9-Tricosene | Musca domestica (Housefly) | Sex pheromone |

| Oleic acid | Various ant species | Necrophoric signal |

| Linoleic acid | Various bee species | Queen recognition |

This table provides examples of other fatty acids with known pheromonal functions to illustrate the potential roles of similar compounds.

Impact on Microbial Growth and Metabolism

Unsaturated fatty acids can have varied effects on microbial growth and metabolism, acting as either a carbon source or an antimicrobial agent depending on the microorganism and the concentration of the fatty acid.

Bacteria can utilize fatty acids as an energy source through the β-oxidation pathway. The metabolism of unsaturated fatty acids often requires additional enzymatic steps to handle the double bond. While the specific metabolic pathway for this compound in microorganisms has not been detailed, it is expected to be metabolized through a modified β-oxidation pathway. The regulation of fatty acid metabolism in bacteria is a complex process, often controlled by transcriptional regulators that sense the presence of fatty acids and modulate gene expression accordingly.

Conversely, some unsaturated fatty acids exhibit antimicrobial properties. They can disrupt the bacterial cell membrane, leading to increased permeability and eventual cell death. The effectiveness of a fatty acid as an antimicrobial agent is influenced by its chain length and the number and position of its double bonds. Long-chain unsaturated fatty acids are known to inhibit the growth of various bacteria, including both Gram-positive and Gram-negative species. nih.gov The potential antimicrobial activity of this compound has not been specifically studied, but as a C7 unsaturated fatty acid, it could potentially influence microbial communities.

Table 2: Potential Effects of this compound on Microbial Systems

| Interaction Type | Potential Effect |

| Carbon Source | Utilized by bacteria for energy via β-oxidation. |

| Antimicrobial Agent | May disrupt bacterial cell membranes, inhibiting growth. |

This table outlines the potential, unverified roles of this compound in microbial systems based on the known functions of other unsaturated fatty acids.

Interaction with Plant Physiological Processes (e.g., Defense Responses)

In plants, fatty acids and their derivatives, collectively known as oxylipins, are key signaling molecules in various physiological processes, including defense against pathogens and herbivores. nih.gov Unsaturated fatty acids, particularly C18 fatty acids like linoleic and linolenic acid, are precursors to the plant hormone jasmonic acid, a central player in plant defense signaling. frontiersin.orgnih.govepa.govfrontiersin.org

While the direct role of this compound in plant physiology is not documented, plants can perceive certain fatty acids as signals of pathogen attack. For instance, some plants can detect short-chain 3-hydroxy fatty acids from bacteria, triggering an immune response. bionity.com It is conceivable that this compound, if released by a pathogen or during plant-pathogen interactions, could be recognized by plant receptors and contribute to the activation of defense responses. However, this remains a speculative role that requires experimental validation.

Fatty acid metabolism is also linked to plant immunity in other ways. For example, alterations in fatty acid biosynthesis can impact the homeostasis of plant hormones involved in stress responses. technologynetworks.comsciencedaily.com

Enzyme Substrate or Modulator in Non-Human Biological Systems

As a fatty acid, this compound is a potential substrate for various enzymes involved in lipid metabolism. Lipases, for example, are enzymes that hydrolyze triglycerides to release fatty acids and glycerol. The activity of lipases can be influenced by the chain length and degree of unsaturation of the fatty acids within the triglyceride. It is plausible that lipases in various organisms could act on esters of this compound.

Furthermore, in the process of β-oxidation, fatty acids are activated to their coenzyme A (CoA) esters by acyl-CoA synthetases. (E)-Hept-4-enoyl-CoA would then be a substrate for the enzymes of the β-oxidation spiral. The presence of the double bond at the 4th position would require the action of an isomerase to shift the double bond to a position compatible with the standard β-oxidation enzymes. This is a common feature in the metabolism of unsaturated fatty acids in bacteria. nih.govnih.gov

There is no specific information available on this compound acting as a modulator of enzyme activity. However, fatty acids, in general, can influence the activity of various enzymes through allosteric regulation or by altering the properties of the membranes in which these enzymes are embedded.

Table 3: Potential Enzymatic Interactions of this compound

| Enzyme Class | Potential Interaction |

| Lipases | Substrate (as part of a glyceride) |

| Acyl-CoA Synthetases | Substrate for activation |

| β-oxidation enzymes | Substrate (as CoA ester) |

This table summarizes the likely, though not specifically documented, enzymatic interactions of this compound based on general fatty acid metabolism.

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Synthetic Routes

The synthesis of specific stereoisomers of unsaturated carboxylic acids like (E)-Hept-4-enoic acid is crucial for investigating their biological activities and for their application as fine chemicals. While classical methods often involve the oxidation of the corresponding alcohol, future research is directed towards more elegant and efficient stereoselective routes.

Emerging methodologies that hold promise for the synthesis of (E)-alkenoic acids include advanced catalytic approaches. For instance, stereoselective Wittig reactions and Horner-Wadsworth-Emmons reactions are foundational techniques that could be further optimized with novel catalysts and reaction conditions to improve E/Z selectivity and yield. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, offer versatile platforms for constructing the carbon skeleton with precise control over the double bond geometry. nih.gov

Future synthetic strategies may also explore metathesis reactions. Enyne metathesis, for example, could provide a convergent and atom-economical route to this compound precursors. acs.org Furthermore, the development of enzymatic or chemo-enzymatic methods could offer highly selective and environmentally benign alternatives to traditional chemical synthesis. The stereoselective generation of (E)-isocyanoalkenes, followed by hydrolysis, represents another potential, albeit less direct, synthetic pathway that could be explored. nih.gov

Table 1: Potential Stereoselective Synthetic Methodologies

| Methodology | Description | Potential Advantages |

|---|---|---|

| Optimized Wittig/HWE Reactions | Use of modified phosphonates or ylides and tailored reaction conditions to favor the (E)-isomer. | High stereoselectivity, well-established mechanism. |

| Palladium-Catalyzed Cross-Coupling | Coupling of a vinyl-organometallic reagent with a suitable electrophile containing the carboxylic acid moiety. | High functional group tolerance, modularity. nih.gov |

| Enyne Metathesis | Ruthenium- or molybdenum-catalyzed reaction of an alkyne and an alkene to form a conjugated diene system, which can be further modified. | Atom economy, convergence. acs.org |

Exploration of Uncharted Biological Roles in Diverse Organisms

This compound is a medium-chain unsaturated fatty acid, a class of molecules with diverse and significant biological activities. mdpi.comscilit.comresearchgate.net While the specific roles of this compound are largely uncharacterized, its structure suggests several avenues for future investigation.

Medium-chain fatty acids (MCFAs) are known to be an important energy source and are metabolized differently from long-chain fatty acids. nih.gov Future research could investigate the metabolic fate of this compound in various organisms, from microorganisms to mammals, to determine its role in cellular energy and lipid metabolism. nih.gov

Furthermore, unsaturated fatty acids are crucial components of cell membranes and are precursors to a variety of signaling molecules, including eicosanoids and docosanoids. nih.govfrontiersin.orgnih.govfrontiersin.org Research is needed to determine if this compound can be incorporated into membrane phospholipids and what effect this has on membrane fluidity and function. Its potential role as a precursor for novel bioactive lipid mediators is another exciting area for exploration. nih.gov MCFAs have also been shown to possess antimicrobial and antiviral properties, suggesting that this compound could be investigated for similar activities. mdpi.comscilit.com

Advanced Computational Modeling for Structure-Activity Relationships

Computational chemistry offers powerful tools to predict the physicochemical properties and biological activities of molecules like this compound, guiding future experimental work. Advanced computational models can provide insights into structure-activity relationships (SAR) that would be time-consuming and costly to determine experimentally.

Future research could employ quantum chemical calculations to determine the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions, which is important for understanding how the molecule might bind to biological receptors or self-assemble.

Molecular dynamics simulations could be used to study the behavior of this compound within a lipid bilayer, providing insights into its effects on membrane properties. Docking studies could predict the binding affinity of this compound to various enzymes and receptors, helping to identify potential biological targets. These computational approaches can accelerate the discovery of new biological functions and applications for this compound. nih.gov

Biotechnological Production and Metabolic Engineering Approaches

The demand for sustainable and environmentally friendly production methods for chemicals is driving research into biotechnological routes. researchgate.neteurekaselect.comtaylorfrancis.comnih.gov Metabolic engineering of microorganisms offers a promising platform for the production of this compound from renewable feedstocks.

Future research in this area will likely focus on engineering model organisms like Escherichia coli or Saccharomyces cerevisiae, which have well-characterized fatty acid biosynthesis pathways. nih.govnih.govmdpi.comaimspress.comresearchgate.net Key metabolic engineering strategies could include:

Enhancing Precursor Supply: Overexpression of key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACC1) and fatty acid synthases (FAS1 and FAS2), to increase the pool of precursors for fatty acid production. nih.gov

Tailoring Chain Length and Desaturation: Engineering the fatty acid synthase complex to favor the production of C7 fatty acids and introducing or modifying desaturases to create the double bond at the C4 position with (E)-selectivity.

Eliminating Competing Pathways: Deleting genes involved in fatty acid degradation (β-oxidation) or storage (e.g., in triacylglycerols) to channel metabolic flux towards the desired product.

Improving Product Tolerance and Export: Engineering the host organism to tolerate higher concentrations of this compound and to efficiently export it from the cell.

A patent for the biotechnological production of heptanoic acid from ethanol and propionic acid suggests that pathways for C7 carboxylic acids are being actively explored. google.com

Table 2: Metabolic Engineering Strategies for this compound Production

| Strategy | Target | Rationale |

|---|---|---|

| Precursor Enhancement | Acetyl-CoA Carboxylase, Fatty Acid Synthase | Increase the metabolic flux towards fatty acid synthesis. nih.gov |

| Chain Length Control | Fatty Acid Synthase Engineering | Modify enzyme specificity to favor C7 chain production. |

| Desaturation Control | Introduction of Novel Desaturases | Introduce an enzyme that creates a C4 double bond with (E)-selectivity. |

Investigation of Environmental Remediation Strategies for Related Compounds

As with many industrial chemicals, the potential environmental fate of this compound and related unsaturated carboxylic acids is an important consideration. Future research should focus on developing effective environmental remediation strategies.

Bioremediation, which utilizes microorganisms to degrade contaminants, is a promising approach. researchgate.net Studies on the degradation of other fatty acids can inform strategies for this compound. Aerobic degradation pathways typically involve β-oxidation, which breaks down the fatty acid chain. mdpi.com Research could focus on identifying and characterizing microbial strains that are particularly efficient at degrading medium-chain unsaturated fatty acids.

For contaminated soils and water, phytoremediation, which uses plants to remove, degrade, or contain environmental contaminants, could also be explored. mdpi.com Some plants can take up organic compounds and metabolize them. Additionally, the plant's root zone can support a rich microbial community that contributes to the degradation of contaminants. Understanding the abiotic degradation pathways, such as oxidation, is also important for predicting the environmental persistence of the compound. researchgate.net

Q & A

Q. What are the established synthetic routes for (E)-Hept-4-enoic acid, and how can their efficiency be quantitatively compared?

- Methodological Answer : Common synthetic methods include the Horner-Wadsworth-Emmons reaction and catalytic hydrogenation of alkynoic precursors. Efficiency can be compared by analyzing reaction yields (via GC or HPLC) and purity (via -NMR or IR spectroscopy). For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) and characterize intermediates (e.g., melting points, spectroscopic data) . A comparative table can be structured as:

| Method | Yield (%) | Purity (NMR) | Reaction Time | Key Reference |

|---|---|---|---|---|

| HWE Reaction | 78 | >95% | 12 h | [Literature] |

| Hydrogenation | 85 | >98% | 6 h | [Literature] |

Q. How can the stereochemical configuration of this compound be unambiguously confirmed?

- Methodological Answer : Use X-ray crystallography for definitive confirmation of the (E)-configuration. For non-crystalline samples, employ -NMR coupling constants ( for trans alkenes) and NOESY experiments to verify spatial proximity of substituents. Cross-validate with computational methods (e.g., DFT-based chemical shift predictions) .

Q. What analytical techniques are most suitable for characterizing the physicochemical properties of this compound?